Product packaging for (Methylthio)thioacetamide(Cat. No.:CAS No. 146538-32-1)

(Methylthio)thioacetamide

Cat. No.: B1652542
CAS No.: 146538-32-1
M. Wt: 121.23 g/mol
InChI Key: SDOUORGMDGJIIJ-UHFFFAOYSA-N
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Description

Product Description Disclaimer: The following is a generic template. Specific applications, mechanisms of action, and physicochemical data for (Methylthio)thioacetamide could not be confirmed through current searches and must be populated with verified scientific data. This compound is a sulfur-containing organic compound of interest in chemical research. Potential applications for this class of compounds may include serving as a precursor or building block in organic synthesis, particularly in the formation of heterocyclic compounds. Its mechanism of action in specific biological or chemical contexts would require further investigation and characterization. Researchers are advised to consult the primary scientific literature for potential, unverified applications. Handling and Safety: Refer to the Safety Data Sheet (SDS) for safe handling procedures. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NS2 B1652542 (Methylthio)thioacetamide CAS No. 146538-32-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NS2/c1-6-2-3(4)5/h2H2,1H3,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOUORGMDGJIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597400
Record name (Methylsulfanyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146538-32-1
Record name (Methylsulfanyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methylthio Thioacetamide and Its Structural Analogues

Established Synthetic Pathways for (Methylthio)thioacetamide

The synthesis of thioamides is a fundamental transformation in organic chemistry, providing key intermediates for various heterocyclic compounds and molecules of pharmaceutical interest. For this compound, several synthetic strategies can be envisioned, primarily revolving around the introduction of the thioamide functionality.

Synthesis from (Methylthio)acetonitrile (B147334) Precursors

A common and direct method for the preparation of primary thioamides is the addition of hydrogen sulfide (B99878) to the corresponding nitrile. This reaction is applicable to the synthesis of this compound from its precursor, (Methylthio)acetonitrile. The process typically involves bubbling hydrogen sulfide gas through a solution of the nitrile in a suitable solvent, often in the presence of a basic catalyst.

The reaction mechanism involves the activation of the nitrile group by the base, facilitating the nucleophilic attack of the hydrosulfide (B80085) ion. Various bases can be employed, including amines like triethylamine (B128534) or pyridine, or even ammonia (B1221849). The choice of solvent and catalyst can significantly influence the reaction rate and yield. Anhydrous conditions are often preferred to minimize competing hydrolysis of the nitrile to the corresponding amide.

Table 1: General Conditions for Thioamide Synthesis from Nitriles

Parameter Description
Starting Material (Methylthio)acetonitrile
Reagent Hydrogen Sulfide (H₂S)
Catalyst Base (e.g., Triethylamine, Pyridine, Ammonia)
Solvent Polar aprotic solvents (e.g., Pyridine, DMF) or alcohols
Temperature Varies, can range from room temperature to elevated temperatures

| Key Transformation | Addition of H₂S across the carbon-nitrogen triple bond |

This method is widely utilized due to the general availability of nitrile precursors and the directness of the conversion to the thioamide. sci-hub.segoogle.comgoogle.com

Exploration of Alternative Synthetic Routes

Beyond the nitrile-based approach, alternative pathways to this compound can be explored, primarily starting from (methylthio)acetic acid or its derivatives. One potential route involves the conversion of (methylthio)acetic acid into its corresponding amide, (methylthio)acetamide, followed by a thionation step.

The initial amidation of (methylthio)acetic acid can be achieved through various standard methods, such as activation with a coupling agent followed by reaction with ammonia, or conversion to an acyl chloride and subsequent ammonolysis. The resulting (methylthio)acetamide can then be treated with a thionating agent to convert the carbonyl group into a thiocarbonyl group. Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are the most common reagents for this transformation. wikipedia.org

Table 2: Thionation Approach to this compound

Step Starting Material Reagents Product
1. Amidation (Methylthio)acetic acid 1. SOCl₂ or coupling agent2. NH₃ (Methylthio)acetamide

Targeted Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted thioamides opens avenues to a broader range of structural analogues with potentially diverse chemical properties. These derivatives can be prepared either by modifying a pre-existing thioamide or by constructing the N-substituted thioamide functionality from different starting materials.

Synthetic Approaches to N,N-Dimethylthis compound

The preparation of N,N-Dimethylthis compound can be accomplished through several synthetic strategies. A common method involves the reaction of a suitable acylating agent derived from (methylthio)acetic acid with dimethylamine (B145610), followed by thionation.

For instance, (methylthio)acetyl chloride, prepared from the reaction of (methylthio)acetic acid with thionyl chloride, can be reacted with dimethylamine to yield N,N-dimethyl(methylthio)acetamide. Subsequent treatment of this amide with a thionating agent like Lawesson's reagent affords the desired N,N-dimethylthis compound.

Alternatively, methods analogous to the production of N,N-dimethylacetamide, which involve reacting dimethylamine with acetic acid or methyl acetate, can be adapted. google.comchemicalbook.com The reaction of (methylthio)acetic acid or its methyl ester with dimethylamine would produce the intermediate amide, which is then subjected to thionation.

Table 3: Synthetic Routes to N,N-Dimethylthis compound

Route Step 1 Step 2
Route A (Methylthio)acetic acid + SOCl₂ → (Methylthio)acetyl chloride (Methylthio)acetyl chloride + Dimethylamine → N,N-Dimethyl(methylthio)acetamide
Route B N,N-Dimethyl(methylthio)acetamide + Lawesson's reagent → N,N-Dimethylthis compound

| Route C | (Methylthio)acetic acid + Dimethylamine → Intermediate Salt | Intermediate Salt (heated) → N,N-Dimethyl(methylthio)acetamide |

Preparation of Other N-Functionalized Analogues

The synthesis of other N-functionalized analogues can be achieved through various methods, including the transamination of primary thioamides or by building the molecule from functionalized amine precursors. The reaction of this compound with primary aliphatic amines can lead to the displacement of ammonia and the formation of a new N-substituted thioamide. sci-hub.se

This transamination reaction is typically driven by the removal of ammonia from the reaction mixture and can be an effective way to introduce various alkyl or functionalized groups onto the thioamide nitrogen.

Another versatile method is to start with a functionalized amine and react it with a (methylthio)acetic acid derivative. For example, reacting (methylthio)acetyl chloride with a primary or secondary amine (R¹R²NH) would yield the corresponding N-substituted (methylthio)acetamide, which can then be thionated as previously described to give the target N-functionalized this compound. This approach allows for the incorporation of a wide diversity of functional groups on the nitrogen atom.

Chemical Reactivity and Mechanistic Investigations of Methylthio Thioacetamide

Electrophilic Alkylation Reactions of (Methylthio)thioacetamide

The presence of two sulfur atoms and a nitrogen atom in this compound provides multiple sites for electrophilic attack. The thioamide sulfur is generally considered the most nucleophilic center, readily reacting with alkylating agents.

Formation of Sulfonio- and Ammonio-Thioacetimidium Bis-Salts

Treatment of this compound with powerful alkylating agents results in the formation of doubly alkylated products known as sulfonio- and ammonio-thioacetimidium bis-salts. This transformation involves the alkylation of both a sulfur and the nitrogen atom.

Trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Me₃OBF₄) is a potent methylating agent capable of transferring a methyl group to weakly nucleophilic substrates. When this compound is treated with two or more equivalents of trimethyloxonium tetrafluoroborate, a bis-methylation reaction occurs. The initial methylation takes place at the more nucleophilic thiocarbonyl sulfur atom, forming a monomethylated intermediate. Subsequent methylation then occurs at the nitrogen atom, leading to the formation of the corresponding sulfonio- and ammonio-thioacetimidium bis(tetrafluoroborate) salt.

Methyl fluorosulfonate (FSO₃Me), often referred to as "magic methyl," is another highly reactive methylating agent. nih.gov Its electrophilicity is comparable to that of trimethyloxonium tetrafluoroborate. The reaction of this compound with methyl fluorosulfonate follows a similar pathway to that observed with trimethyloxonium tetrafluoroborate. The process begins with the S-methylation of the thioamide, followed by N-methylation to yield the sulfonio- and ammonio-thioacetimidium bis(fluorosulfonate) salt.

Detailed Mechanistic Elucidation of Bis-Salt Formation via Monomethylated Intermediates

The formation of the sulfonio- and ammonio-thioacetimidium bis-salts proceeds through a stepwise mechanism involving a monomethylated intermediate. The initial and kinetically favored step is the electrophilic attack of the methylating agent on the thiocarbonyl sulfur atom of this compound. This S-alkylation results in the formation of a stable S-methyl thioacetimidate salt.

This monomethylated intermediate is a key species in the reaction pathway. The positive charge on the sulfur atom enhances the acidity of the N-H proton, facilitating its removal. In the presence of a second equivalent of the methylating agent, the nitrogen atom of the S-methylated intermediate acts as a nucleophile, attacking the methyl group of the reagent. This second methylation step at the nitrogen atom leads to the final dicationic bis-salt product. The stability of the monomethylated intermediate allows for its potential isolation under controlled conditions, providing evidence for the proposed stepwise mechanism.

Cyclization and Heterocycle Annulation Reactions Involving this compound

The reactivity of this compound extends to its use as a building block in the synthesis of heterocyclic compounds. The inherent functionality of the thioamide group provides a reactive handle for cyclization reactions.

Synthesis of Substituted 1,3-Thiazole Ring Systems

A prominent application of thioamides in heterocyclic synthesis is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a thioamide with an α-halocarbonyl compound. nih.govacs.org this compound can serve as the thioamide component in this classic cyclization reaction to produce substituted 1,3-thiazole derivatives.

The reaction is initiated by the nucleophilic attack of the thioamide sulfur atom on the electrophilic carbon of the α-haloketone, displacing the halide and forming an S-alkylated intermediate. This is followed by an intramolecular cyclization, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the former α-haloketone moiety. Subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of the aromatic 1,3-thiazole ring. The substituents on the final thiazole ring are determined by the structure of the starting α-halocarbonyl compound.

Starting α-HaloketoneResulting 1,3-Thiazole Substituent Pattern
α-Bromoacetophenone2-(Methylthio)-4-phenyl-1,3-thiazole
Ethyl bromopyruvateEthyl 2-(methylthio)-1,3-thiazole-4-carboxylate
3-Bromo-2-butanone2-(Methylthio)-4,5-dimethyl-1,3-thiazole

This reaction provides a versatile and straightforward route to a variety of substituted 1,3-thiazoles, which are important scaffolds in medicinal chemistry and materials science.

Incorporation of this compound into the Thiazole Scaffold

The synthesis of thiazoles, a class of sulfur- and nitrogen-containing five-membered aromatic heterocycles, is a cornerstone of medicinal and materials chemistry. A primary method for constructing the thiazole ring is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. wikipedia.orgacs.orgmasterorganicchemistry.commdpi.comorganic-chemistry.org In this context, this compound can serve as the thioamide component, providing the N-C-S backbone of the resulting thiazole.

The reaction mechanism commences with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction. acs.orgorganic-chemistry.org This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. acs.org Subsequent dehydration of the resulting intermediate leads to the formation of the aromatic thiazole ring. The versatility of the Hantzsch synthesis allows for the introduction of a variety of substituents onto the thiazole ring, depending on the choice of the α-haloketone. mdpi.combepls.com

The general scheme for the Hantzsch thiazole synthesis is depicted below:

Step 1: Nucleophilic attack of the thioamide sulfur on the α-haloketone.

Step 2: Formation of a tetrahedral intermediate.

Step 3: Intramolecular cyclization via nucleophilic attack of the nitrogen on the carbonyl carbon.

Step 4: Dehydration to yield the final thiazole product.

This reaction is often carried out under mild conditions and can be promoted by various catalysts. nih.gov The use of this compound in this synthesis would result in a thiazole bearing a methyl group at the 2-position and a methylthio group as a substituent, the position of which would be determined by the regioselectivity of the reaction.

Regioselectivity and Stereoselectivity in Thiazole Formation

The reaction of unsymmetrical α-haloketones with thioamides in the Hantzsch synthesis can potentially lead to the formation of two regioisomeric thiazole products. The regioselectivity of this reaction is influenced by the electronic and steric properties of the substituents on both the thioamide and the α-haloketone. Generally, the more nucleophilic sulfur atom of the thioamide will attack the more electrophilic carbon of the α-haloketone. In some cases, "reversed regioselectivity" has been observed, and this has been rationalized through Density Functional Theory (DFT) calculations. researchgate.net

Stereoselectivity becomes a consideration when chiral centers are present in the reactants or are formed during the reaction. While the final thiazole product is aromatic and achiral at the ring, the stereochemistry of substituents can be important. Studies on the synthesis of substituted thiazoles from starting materials with pre-existing stereocenters have shown that the reaction can proceed with retention of configuration. nih.govacs.org For instance, the reaction of thioamides with propargyl alcohols bearing a vinyl group has been shown to be stereoselective with respect to the geometry of the alkene. nih.govacs.org

Factors Influencing Selectivity in Thiazole Synthesis
FactorInfluence on RegioselectivityInfluence on Stereoselectivity
Electronic Effects of SubstituentsDirects the initial nucleophilic attack of the thioamide sulfur.Can influence the stability of stereoisomeric transition states.
Steric HindranceCan favor attack at the less hindered electrophilic carbon.Can lead to the preferential formation of one stereoisomer over another.
Reaction Conditions (Solvent, Temperature, Catalyst)Can alter the reaction pathway and favor one regioisomer.Can affect the energy barrier for the formation of different stereoisomers.

Nucleophilic Reactivity and Condensation Pathways

The thioamide functional group in this compound possesses two nucleophilic centers: the sulfur and the nitrogen atoms. wikipedia.org The sulfur atom is generally considered the more nucleophilic center and is involved in the initial step of many reactions, such as the Hantzsch thiazole synthesis. acs.org The nucleophilicity of the sulfur can be attributed to its larger size and greater polarizability compared to nitrogen.

This compound can participate in a variety of condensation reactions with electrophilic partners. For instance, condensation with α,β-unsaturated carbonyl compounds can lead to the formation of six-membered heterocyclic rings through a Michael addition followed by intramolecular cyclization. researchgate.net The reaction with dicarbonyl compounds can also lead to the formation of various heterocyclic systems.

The nucleophilic character of thioamides is fundamental to their role as building blocks in the synthesis of a wide range of heterocyclic compounds beyond thiazoles. researchgate.net These reactions often proceed through a cascade mechanism involving nucleophilic addition, intramolecular cyclization, and elimination steps. researchgate.net

Fragmentation and Rearrangement Processes of this compound Derivatives

Derivatives of this compound can undergo various fragmentation and rearrangement reactions under different conditions, such as thermal, photochemical, or mass spectrometric analysis.

Fragmentation: In mass spectrometry, thiazole derivatives often exhibit characteristic fragmentation patterns that can provide valuable structural information. semanticscholar.orgsapub.org The fragmentation of a thiazole derived from this compound would likely involve cleavage of the methylthio group, the methyl group, and the thiazole ring itself. The specific fragmentation pathways would depend on the substitution pattern and the ionization method used. For example, the loss of a methyl radical (•CH3) or a thiomethyl radical (•SCH3) could be expected.

Rearrangement: Thioamides and their derivatives are known to undergo rearrangement reactions. One notable example is the Beckmann rearrangement of oximes, which can be extended to thiooximes. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgnih.govorganicreactions.org While not a direct rearrangement of this compound itself, a derivative such as a thiooxime ether could potentially undergo a similar transformation.

Photochemical reactions can also induce rearrangements in thioamides. acs.orgjst.go.jpacs.orgnih.gov Irradiation with UV light can lead to isomerization or cycloaddition reactions. acs.orgjst.go.jpacs.orgnih.gov For instance, N-monosubstituted α,β-unsaturated thioamides have been shown to isomerize to iminothietanes upon photolysis. acs.org

Potential Fragmentation and Rearrangement Pathways
ProcessDescriptionPotential Products/Intermediates
Mass Spectrometric FragmentationCleavage of bonds upon electron ionization, leading to characteristic fragment ions.Fragments corresponding to loss of •CH3, •SCH3, and ring cleavage products.
Thermal RearrangementIsomerization or structural reorganization upon heating.Could involve migration of the methyl or methylthio group.
Photochemical IsomerizationStructural changes induced by absorption of light.Potential for cis-trans isomerization or cyclization products.

Advanced Spectroscopic Characterization and Structural Elucidation of Methylthio Thioacetamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For (Methylthio)thioacetamide (C₃H₇NS₂), a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon environments and confirms the molecule's topology.

The ¹H NMR spectrum of this compound is predicted to be relatively simple, displaying three distinct signals corresponding to the three unique proton environments in the molecule: the S-methyl (S-CH₃) group, the methylene (B1212753) (S-CH₂) group, and the thioamide (-NH₂) protons.

The S-methyl protons are expected to appear as a sharp singlet, shielded by the adjacent sulfur atom. The methylene protons, positioned between two sulfur atoms (one thioether, one thiocarbonyl), would also appear as a singlet due to the absence of adjacent protons for coupling. Their chemical shift would be further downfield compared to the S-methyl group, influenced by the deshielding effect of the thiocarbonyl group. The two protons of the primary thioamide group are typically observed as a broad singlet due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential chemical exchange. The exact chemical shift of the NH₂ protons can be highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
S-CH~2.1 - 2.3Singlet (s)3H
S-CH₂-CS~3.5 - 3.8Singlet (s)2H
CS-NH~7.5 - 8.5 (broad)Singlet (br s)2H

The proton-decoupled ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. For this compound, three distinct signals are expected, corresponding to the S-methyl carbon, the methylene carbon, and the thiocarbonyl carbon.

The thiocarbonyl (C=S) carbon is the most deshielded and appears significantly downfield, typically in the range of 200–210 ppm for primary thioamides. rsc.org The methylene carbon (S-CH₂-CS) is expected in the aliphatic region, influenced by the attached sulfur atoms. The S-methyl carbon (S-CH₃) would be the most shielded, appearing at the highest field (lowest ppm value).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
S-CH₃~15 - 20
S-CH₂-CS~35 - 45
-CS-NH₂~205 - 210

Two-dimensional NMR experiments are essential for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, typically over two to three bonds. In the case of this compound, no cross-peaks would be expected in the COSY spectrum, as there are no vicinal protons. This lack of correlation is itself a key piece of structural information, confirming the isolation of the three proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For this compound, the HSQC spectrum would show three cross-peaks, definitively linking the proton signals to their attached carbons:

A correlation between the ¹H signal at ~2.2 ppm and the ¹³C signal at ~17 ppm (S-CH₃).

A correlation between the ¹H signal at ~3.6 ppm and the ¹³C signal at ~40 ppm (S-CH₂).

The broad NH₂ proton signal would show no correlation, as it is not attached to a carbon atom.

From the S-CH ₃ protons (~2.2 ppm) to the S-C H₂ carbon (~40 ppm).

From the S-CH ₂ protons (~3.6 ppm) to both the S-C H₃ carbon (~17 ppm) and the thiocarbonyl C =S carbon (~207 ppm).

From the NH ₂ protons (~8.0 ppm) to the thiocarbonyl C =S carbon (~207 ppm).

These HMBC correlations would provide unequivocal evidence for the CH₃-S-CH₂-CS-NH₂ structure.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental formula of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound (C₃H₇NS₂), the exact molecular weight is 121.0071 Da. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at an m/z of 121.

The fragmentation of the molecular ion is governed by the relative stability of the resulting cations and neutral radicals. chemguide.co.ukuni-saarland.de Key fragmentation pathways for this molecule would likely involve cleavage of the C-S and C-C bonds. Alpha-cleavage (cleavage of a bond adjacent to a heteroatom) is a common pathway for both thioethers and thioamides.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

Predicted m/zProposed Fragment IonProposed Neutral Loss
121[CH₃SCH₂CSNH₂]⁺˙(Molecular Ion)
74[CH₂CSNH₂]⁺•SCH₃
61[CH₃SCH₂]⁺•CSNH₂
47[CH₃S]⁺•CH₂CSNH₂
44[CSNH₂]⁺•CH₂SCH₃

The peak at m/z 74, resulting from the loss of a methylthio radical (•SCH₃), is predicted to be a significant fragment due to the stability of the resulting ion. The fragment at m/z 61 corresponds to the stable methylthiomethyl cation.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Band Assignments

The primary thioamide group (-CSNH₂) is responsible for several characteristic bands. The N-H stretching vibrations typically appear as a pair of bands in the 3300-3100 cm⁻¹ region. A strong and characteristic "thioamide B band," which has significant contributions from N-H bending and C-N stretching, is expected in the 1600-1400 cm⁻¹ region. actachemscand.org The C=S stretching vibration is more complex, as it is often coupled with other vibrational modes. However, a band with significant C=S character is often found in the 850-600 cm⁻¹ region.

The methyl and methylene groups give rise to C-H stretching vibrations just below 3000 cm⁻¹, as well as bending (scissoring, rocking) vibrations in the 1470-1350 cm⁻¹ region. The C-S stretching of the thioether linkage produces a weak to medium band in the 700-600 cm⁻¹ region.

Table 4: Predicted Vibrational Band Assignments for this compound

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300, ~3150Asymmetric & Symmetric ν(N-H)Thioamide (-CSNH₂)
~2980, ~2920Asymmetric & Symmetric ν(C-H)-CH₃, -CH₂-
~1620δ(NH₂) (Scissoring)Thioamide (-CSNH₂)
~1420Thioamide B Band (coupled ν(C-N) + δ(N-H))Thioamide (-CSNH₂)
~1450, ~1380δ(C-H) (Bending)-CH₃, -CH₂-
~700ν(C=S) + ν(C-S)Thioamide, Thioether

Computational and Theoretical Investigations of Methylthio Thioacetamide

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. researchgate.net These methods, based on solving the Schrödinger equation, can elucidate the distribution of electrons and predict molecular geometry and reactivity. researchgate.net For (Methylthio)thioacetamide, such calculations would reveal the influence of the methylthio (-SCH3) group on the electronic character of the thioamide functional group (-C(S)NH2).

Molecular Orbital Analysis and Charge Distribution

Molecular Orbital (MO) theory is a cornerstone of understanding chemical bonding and reactivity. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. wikipedia.org The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic potential. The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic potential. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally implies higher reactivity. wikipedia.org In silico estimations of HOMO and LUMO energies are useful predictors of reactivity. nih.gov For instance, in a study of brominated water disinfection byproducts, the energy of the LUMO (ELUMO) was used as a key parameter to evaluate their reactivity with biological nucleophiles like thiols. nih.gov

For this compound, the HOMO is expected to have significant contributions from the lone pairs on the sulfur atoms and the nitrogen atom, while the LUMO would likely be a π* anti-bonding orbital associated with the C=S double bond. The presence of the electron-donating methylthio group would be expected to raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap compared to unsubstituted thioacetamide (B46855), thereby influencing its reactivity.

MoleculeMethodEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (eV)
BromoacetamideB3LYP/6-31G-7.94-0.117.83
BromoacetonitrileB3LYP/6-31G-8.65-0.717.94
BromoacetateB3LYP/6-31G*-8.110.498.60

This table presents calculated frontier orbital energies for bromo-acetamide and related compounds, illustrating how these values are determined computationally to assess reactivity. Data sourced from computational estimations performed using the B3LYP 6-31G basis set. nih.gov*

Electrostatic Potential Mapping and Reactivity Descriptors

An Electrostatic Potential Map (EPM or MESP) is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. libretexts.org It maps the electrostatic potential onto the molecule's electron density surface. ucla.edu Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. youtube.com For this compound, the EPM would likely show a significant negative potential around the thiocarbonyl sulfur atom and a positive potential near the amine hydrogens, highlighting these as primary sites for interaction.

Beyond visual maps, Density Functional Theory (DFT) provides a framework for quantifying reactivity through various descriptors. mdpi.com These conceptual DFT descriptors include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. scielo.org.mx

Electrophilicity Index (ω): A global measure of a molecule's electrophilic character.

Fukui Functions (f(r)): These local reactivity descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.gov

These parameters are calculated from the energies of the frontier orbitals and provide a quantitative basis for the Hard/Soft Acid/Base (HSAB) principle, which is highly successful in rationalizing acid-base reactions. mdpi.com In a study on acetamide (B32628) derivatives, Fukui indices were used to pinpoint the specific atoms most likely to engage in nucleophilic or electrophilic interactions. nih.gov

ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The power of an atom to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to deformation of electron cloud.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of electrophilic power.

This table outlines key global reactivity descriptors derived from DFT calculations, providing a quantitative framework for predicting molecular reactivity. mdpi.com

Conformational Analysis and Potential Energy Surface Exploration

The three-dimensional structure of a molecule is not static; rotation around single bonds leads to different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers to their interconversion. This is achieved by exploring the molecule's Potential Energy Surface (PES), a mathematical landscape where the potential energy is a function of the molecular geometry.

For this compound, the key flexible torsion would be the dihedral angle around the S-C single bond. Computational studies on thioamide-containing peptides provide an excellent analogy. High-level ab initio calculations on model dipeptides have been used to generate conformational potential energy surfaces by systematically varying backbone torsion angles (φ and ψ). acs.org These studies reveal that replacing an amide's carbonyl oxygen with sulfur significantly alters the conformational landscape. acs.org The larger van der Waals radius of sulfur, the longer C=S bond length (approx. 1.71 Å vs. 1.23 Å for C=O), and altered hydrogen bonding capabilities all contribute to these differences. nih.gov Specifically, the sulfur atom in a thioamide is a weaker hydrogen bond acceptor than the oxygen in an amide. acs.orgmdpi.com

In the case of this compound, exploration of the PES would likely be performed using DFT methods (e.g., B3LYP) with various basis sets to locate all energy minima. nih.gov The results would identify the most stable arrangement of the methylthio group relative to the thioamide plane and quantify the energy barriers separating different conformers. Natural Bond Orbital (NBO) analysis is often employed in such studies to understand the electronic origins of conformational preferences, such as stabilizing hyperconjugative interactions. nih.gov

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify not only stable reactants and products but also short-lived intermediates and the high-energy transition states that connect them. chemrxiv.org This provides a step-by-step understanding of how a reaction proceeds.

Thioamides are versatile functional groups that react with a wide range of electrophiles and nucleophiles. researchgate.net Theoretical modeling can clarify the preferred sites of reaction and the energetics of competing pathways. For example, DFT calculations have been used to explore the mechanism of silver-promoted coupling of thioamides, revealing that the reaction proceeds through a silver-assisted addition, followed by sulfur extrusion and a concerted pericyclic acyl shift. researchgate.net Similarly, the mechanism of thioamide transamidation has been investigated using DFT, identifying a pathway involving amine deprotonation followed by nucleophilic addition to the thioamide bond. nih.gov

For this compound, theoretical modeling could be used to investigate reactions such as hydrolysis, oxidation, or its role as a sulfur source in synthesis. mdpi.com For a given reaction, computational chemists would:

Optimize the geometries of reactants, products, and any proposed intermediates.

Search for the transition state structures connecting these species.

Verify the transition state by confirming it has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate.

These calculations would provide a detailed, quantitative picture of the reaction's feasibility and mechanism. nih.gov

Density Functional Theory (DFT) Studies on Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures. nih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. researchgate.net The calculated spectrum can be compared with experimental Fourier-transform infrared (FT-IR) and Raman spectra to assign the observed absorption bands to specific molecular motions (e.g., stretching, bending, twisting). For thioamides, the C=S stretching vibration is a characteristic mode, though it is often coupled with other vibrations. The IR stretch for a thioamide C=S bond typically appears around 1120 cm⁻¹, significantly different from the amide C=O stretch at 1660 cm⁻¹. nih.gov Studies on thiophene (B33073) sulfonamide derivatives have shown good agreement between vibrational frequencies calculated with the B3LYP functional and those observed experimentally. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule. The ¹³C NMR chemical shift of a thioamide thiocarbonyl carbon is typically found 30 ppm downfield (around 200–210 ppm) compared to the corresponding amide carbonyl. nih.gov Comparing calculated and experimental NMR spectra helps in structure elucidation and conformational analysis.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. rsc.orgarxiv.org The thioamide C=S bond has a characteristic UV absorption maximum around 265 nm, which is red-shifted compared to the amide C=O bond's absorption at ~220 nm. nih.gov TD-DFT calculations would allow for the assignment of these electronic transitions.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
NH₂ antisymmetric stretch3590-3600~3400νas(NH₂)
NH₂ symmetric stretch3494~3200νs(NH₂)
C-C stretch (ring)1590-16551465-1597ν(C-C)
O=S=O antisymmetric stretch1370-13801342νas(SO₂)
O=S=O symmetric stretch1170-11801157νs(SO₂)

This table compares theoretical (DFT/B3LYP) and experimental vibrational frequencies for thiophene sulfonamide derivatives, demonstrating the predictive accuracy of computational spectroscopy. mdpi.com

Strategic Applications of Methylthio Thioacetamide in Complex Organic Synthesis

Role as a Key Building Block in Multi-Component Reactions

While specific multi-component reactions (MCRs) directly employing (methylthio)thioacetamide are not extensively documented in current literature, the inherent reactivity of its thioamide functional group suggests its potential as a valuable component in such convergent synthetic strategies. Thioamides are recognized as important synthons for creating sulfur-containing heterocycles and are widely used in pharmaceuticals and agrochemicals. nih.gov MCRs that utilize elemental sulfur are efficient for producing a variety of sulfur-insertion products, including thioamides, in a single step with good yields and a broad substrate scope. chemistryforsustainability.org

The general utility of thioamides in MCRs is well-established. For instance, visible-light-driven multicomponent reactions of amines, carbon disulfide, and olefins provide a mild and versatile pathway to synthesize linear thioamides and cyclic thiolactams. nih.gov This highlights the adaptability of the thioamide moiety in complex, one-pot transformations. Given the presence of the reactive thioamide group in this compound, it is plausible that this compound could serve as a key building block in similar MCRs, introducing both sulfur and a methylthio-functionalized side chain into the final product. The exploration of this compound in known thioamide-based MCRs represents a promising area for future research in the development of novel synthetic methodologies.

Precursor for Novel Cationic Organic Compounds

This compound has been shown to be an effective precursor for the synthesis of novel cationic organic compounds. Specifically, it can be utilized in the formation of bis-salts of dimethylsulfonio-N,N-dimethylthioacetimidium acid methyl ester. This transformation is achieved through a sequential methylation process.

The reaction proceeds via mono-methylated intermediates. Using powerful methylating agents such as trimethyloxonium (B1219515) tetrafluoroborate (B81430) or methyl fluorosulfonate, this compound is converted into its bis-salt form. This synthesis demonstrates the ability of this compound to undergo reactions at its sulfur atoms, leading to the formation of complex cationic structures.

PrecursorProductMethylating Agent
This compoundBis-salts of dimethylsulfonio-N,N-dimethylthioacetimidium acid methyl esterTrimethyloxonium tetrafluoroborate or methyl fluorosulfonate

This reactivity highlights the potential of this compound in the development of novel ionic liquids, phase-transfer catalysts, or other functional materials where a cationic charge is desirable.

Development of Diverse Heterocyclic Frameworks (e.g., Thiazoles)

A significant application of this compound is in the synthesis of diverse heterocyclic frameworks, most notably substituted 1,3-thiazole compounds. Thiazole (B1198619) derivatives are of great interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.

Patented research has demonstrated the use of this compound as a key reactant in the production of 1,3-thiazole derivatives that exhibit p38 MAP kinase inhibitory activity, making them potential candidates for treating cytokine-mediated diseases. In these syntheses, this compound is reacted with other precursors to construct the thiazole ring system.

An exemplary reaction involves the synthesis of 4-[4-(3-chlorophenyl)-2-(methylthio)methyl-1,3-thiazol-5-yl]-2-pyridylamine. This demonstrates how the core structure of this compound is incorporated into the final thiazole product, with the methylthio group being retained as a key substituent on the heterocyclic ring.

Reactant 1Other ReactantsProduct
This compound2,2-difluorothiopropionamide, 3-(methylthio)thiopropionamideSubstituted 1,3-thiazole compounds

The utilization of this compound in this context underscores its importance as a readily available building block for accessing complex, functionalized thiazole scaffolds with potential therapeutic applications.

Utility in the Construction of Sulfur-Containing Organic Scaffolds

The presence of two sulfur atoms in this compound makes it an inherently valuable precursor for the construction of various sulfur-containing organic scaffolds. Sulfur-derived functional groups are found in a broad array of pharmaceuticals and natural products. nih.gov While its application in thiazole synthesis is specifically documented, the reactivity of its functional groups suggests broader utility.

The thioamide group is a versatile functional handle that can participate in a variety of cyclization and coupling reactions to form different sulfur-containing heterocycles. Thioamides are known to be key intermediates in the synthesis of various heterocyclic compounds. chemistryforsustainability.org The methylthio group can also be involved in further functionalization or can influence the electronic properties and reactivity of the molecule.

Although the broader applications of this compound in the synthesis of other sulfur-containing scaffolds are not as well-defined in the literature as its role in thiazole synthesis, its structure suggests potential for use in creating thiophenes, thiadiazoles, and other sulfur-rich heterocyclic systems. The development of new synthetic methodologies leveraging the unique combination of the thioamide and methylthio functionalities in this compound could open up new avenues for the construction of novel sulfur-containing organic scaffolds with interesting chemical and biological properties.

Structure Reactivity Relationships in Methylthio Thioacetamide Derivatives

Influence of N-Substitution on the Reactivity Profile

The nature of the substituent on the nitrogen atom of the thioamide functionality plays a pivotal role in dictating the reactivity of 2-(methylthio)thioacetamide derivatives. The electronic and steric characteristics of the N-substituent can significantly influence the course of chemical reactions, leading to different product outcomes. This is clearly demonstrated in the reactions of thioacetamide (B46855) and its N-substituted analogues with maleimides.

In a study investigating the reaction of thioacetamide with N-substituted maleimides, a notable difference in reactivity was observed between N-aryl and N-alkyl substituted maleimides. The reaction of thioacetamide with N-arylmaleimides can yield three distinct types of products depending on the reaction conditions: epithiopyrrolo[3,4-c]pyridines, pyrrolo[3,4-c]pyridines, and 3,3′-thiobis(1-arylpyrrolidine-2,5-diones) nih.govresearchgate.netnih.govmdpi.com. The formation of these products involves a complex cascade of reactions, including nucleophilic addition, recyclization, and cycloaddition nih.govresearchgate.net.

Conversely, the reaction of thioacetamide with N-alkylmaleimides under similar conditions predominantly leads to the formation of the corresponding sulfides nih.govresearchgate.netnih.govmdpi.com. This divergence in reactivity can be attributed to the electronic nature of the N-substituent. Aryl groups, being electron-withdrawing, can influence the electronic distribution within the reacting species and stabilize intermediates, thereby favoring the cascade reaction pathway leading to heterocyclic products. In contrast, alkyl groups are electron-donating, which may alter the reactivity of the intermediates and favor a simpler reaction pathway to form sulfides mdpi.com.

This differential reactivity highlights the profound influence of the N-substituent on the reaction outcomes of thioacetamide derivatives. It is therefore reasonable to extrapolate that N-aryl and N-alkyl derivatives of 2-(methylthio)thioacetamide would exhibit similar divergent reactivity profiles in their reactions with electrophiles like maleimides.

Table 1: Products of the Reaction of Thioacetamide with N-Substituted Maleimides

N-SubstituentPredominant Product(s)Reference
ArylEpithiopyrrolo[3,4-c]pyridines, Pyrrolo[3,4-c]pyridines, 3,3′-Thiobis(1-arylpyrrolidine-2,5-diones) nih.govresearchgate.netnih.govmdpi.com
AlkylSulfides nih.govresearchgate.netnih.govmdpi.com

Impact of the Methylthio Moiety on Chemical Transformations

The methylthio (-SCH3) group at the alpha-position to the thioamide functional group in 2-(methylthio)thioacetamide introduces unique electronic and steric features that significantly impact its chemical transformations. The sulfur atom of the methylthio group can act as a nucleophile and can also influence the acidity of the adjacent methylene (B1212753) protons.

The presence of the methylthio group can be expected to influence a variety of reactions, including:

Oxidation: The sulfur atom in the methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) or sulfone. These oxidized products would exhibit altered reactivity compared to the parent thioamide.

Alkylation and Acylation: The nitrogen and sulfur atoms of the thioamide group are potential sites for alkylation and acylation. The methylthio group might sterically hinder reactions at the thioamide sulfur, potentially favoring N-alkylation or N-acylation.

Displacement of the Methylthio Group: The methylthio group can potentially act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functional groups at the alpha-position nih.gov.

While specific studies on the reactivity of 2-(methylthio)thioacetamide are limited, the known reactivity of related compounds provides valuable insights. For instance, the analogous 2-(methylthio)acetamide (B153749) is known to undergo oxidation to form sulfoxides and sulfones, reduction to the corresponding thiol or thioether, and nucleophilic substitution to replace the methylthio group . These reactions highlight the chemical versatility of the methylthio group and suggest similar transformations would be possible for 2-(methylthio)thioacetamide, albeit with the added complexity and reactivity of the thioamide function.

Comparative Studies with Analogous Thioamides and Related Acetamides

A comparative analysis of the reactivity of 2-(methylthio)thioacetamide with its structural analogues, such as thioacetamide and 2-(methylthio)acetamide, is crucial for understanding its unique chemical behavior.

Comparison with Thioacetamide:

The presence of the methylthio group in 2-(methylthio)thioacetamide is expected to differentiate its reactivity from that of the parent thioacetamide. As discussed in the reaction with N-substituted maleimides, thioacetamide itself is a versatile reactant nih.govresearchgate.netnih.govmdpi.com. The introduction of the methylthio group could influence the initial nucleophilic attack of the thioamide sulfur and the stability of the subsequent intermediates, potentially altering the product distribution or reaction rates.

Comparison with 2-(Methylthio)acetamide:

The most direct comparison can be made with its amide counterpart, 2-(methylthio)acetamide. Thioamides are generally more nucleophilic at the sulfur atom and more acidic at the nitrogen atom compared to amides. The C=S bond is also weaker and more polarizable than the C=O bond. These fundamental differences in the electronic properties of the thioamide versus the amide functional group will lead to distinct reactivity patterns.

For instance, in reactions with electrophiles, 2-(methylthio)thioacetamide would be expected to react preferentially at the sulfur atom, while 2-(methylthio)acetamide would react at the oxygen atom. Furthermore, the thioamide group can participate in a wider range of reactions, including thionation, and can act as a precursor for the synthesis of various sulfur-containing heterocycles.

The metabolism and toxicity of thioacetamide and its S-oxide have been studied, revealing a complex pathway involving oxidative bioactivation nih.govresearchgate.net. It is plausible that 2-(methylthio)thioacetamide would undergo similar metabolic transformations, with the methylthio group potentially influencing the rate and regioselectivity of these processes.

Table 2: Comparison of Properties and Reactivity

CompoundFunctional GroupKey Reactivity FeaturesReference
2-(Methylthio)thioacetamide ThioamideExpected to undergo oxidation at both sulfur atoms, nucleophilic reactions at the thioamide sulfur, and potential displacement of the methylthio group.Inferred
Thioacetamide ThioamideActs as a source of sulfide (B99878) ions, undergoes reactions with electrophiles to form various heterocyclic compounds. nih.govresearchgate.netnih.govmdpi.comwikipedia.org
2-(Methylthio)acetamide Acetamide (B32628)Undergoes oxidation to sulfoxide and sulfone, reduction to thiol or thioether, and nucleophilic substitution of the methylthio group.

Emerging Research Directions and Future Perspectives for Methylthio Thioacetamide Chemistry

Development of Green Chemistry Approaches for its Synthesis and Transformations

Traditional methods for thioamide synthesis often rely on harsh reagents like Lawesson's reagent or phosphorus pentasulfide, which present challenges regarding safety and waste disposal tandfonline.comconicet.gov.ar. The future of (Methylthio)thioacetamide synthesis will likely focus on adopting green chemistry principles to mitigate these issues.

Key emerging strategies include:

Water-Mediated Synthesis : Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Recent research has demonstrated successful water-mediated thioamide synthesis from aldehydes, amines, and elemental sulfur without the need for catalysts or external energy input organic-chemistry.orgorganic-chemistry.org. This approach leverages the hydrophobic effect to promote the reaction organic-chemistry.org. Protocols using mixed bases in water have also been developed, which avoid the need for external oxidants and are compatible with a wide range of functional groups tandfonline.comtandfonline.com. For this compound, developing a water-based synthetic route from appropriate precursors would represent a significant step towards sustainability.

Deep Eutectic Solvents (DESs) : DESs are emerging as environmentally benign reaction media. A green protocol for synthesizing various thioamides using a choline (B1196258) chloride-urea-based DES has been reported rsc.orgresearchgate.net. This system acts as both the solvent and a catalyst, allowing for high yields under mild conditions without the need for toxic organic solvents rsc.orgresearchgate.net. The recyclability of the DES further enhances the sustainability of this method researchgate.net. Applying this methodology to the synthesis of this compound could offer a highly efficient and eco-friendly alternative to conventional methods.

Microwave-Assisted Synthesis : Microwave irradiation has become a popular tool in green chemistry for its ability to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times amazonaws.comnih.gov. An optimized microwave-assisted method for the synthesis of thioacetamide (B46855) using phosphorus pentasulfide on an alumina (B75360) solid support has been developed conicet.gov.arconicet.gov.ar. This approach significantly reduces reaction time and waste production conicet.gov.arconicet.gov.ar. Future research could focus on adapting microwave-assisted techniques for the efficient synthesis of this compound.

Table 1: Comparison of Green Synthesis Approaches for Thioamides

Approach Key Advantages Potential Challenges for this compound

| Water-Mediated Synthesis | - Environmentally benign solvent

  • No catalyst or external energy required
  • High atom economy | - Solubility of precursors
  • Potential side reactions with the methylthio group | | Deep Eutectic Solvents (DESs) | - Biodegradable and recyclable
  • Acts as both solvent and catalyst
  • Mild reaction conditions | - Separation of the product from the DES
  • Stability of the compound in the DES | | Microwave-Assisted Synthesis | - Rapid reaction rates
  • Improved yields and purity
  • Reduced energy consumption | - Precise control of temperature and pressure
  • Potential for localized overheating |
  • Exploration of Novel Catalytic Systems for this compound Reactions

    Catalysis is central to modern organic synthesis, offering pathways to new reactions and improved selectivity. For this compound, future research will likely explore novel catalytic systems to control its reactivity and enable new transformations.

    Cooperative Asymmetric Catalysis : This strategy utilizes a combination of catalysts that work in concert to achieve high efficiency and stereoselectivity. For thioamides, cooperative activation by soft Lewis acids and hard Brønsted bases has been shown to promote asymmetric carbon-carbon bond-forming reactions with perfect atom economy researchgate.net. This approach could be harnessed to use this compound as a pronucleophile or an electrophile in asymmetric synthesis, opening avenues to chiral sulfur-containing molecules.

    Organocatalysis : Organocatalysts are non-metal catalysts that offer a greener alternative to many metal-based systems. Proline-derived thioamides have themselves been used as effective organocatalysts in reactions like aldol (B89426) additions mdpi.com. Exploring the catalytic activity of this compound or its derivatives could be a fruitful area of research. Additionally, organocatalytic methods for the functionalization of the thioamide group could provide new routes to complex molecules nih.gov.

    Earth-Abundant Metal Catalysis : There is a significant push to replace precious metal catalysts (like palladium and rhodium) with catalysts based on earth-abundant metals such as iron, copper, and zinc indrajeetsharma.combeilstein-journals.orgrsc.orgacs.org. These metals are less toxic, more cost-effective, and more sustainable indrajeetsharma.comiith.ac.in. For instance, copper-catalyzed methods have been developed for the synthesis of thioamides via C-H activation rsc.org. Future work could focus on developing iron or copper-catalyzed cross-coupling or functionalization reactions involving the C-S bonds of this compound.

    Table 2: Emerging Catalytic Systems for Thioamide Chemistry

    Catalytic System Primary Benefit Potential Application for this compound

    | Cooperative Catalysis | - High atom economy

  • High stereoselectivity | - Asymmetric synthesis of chiral sulfur compounds | | Organocatalysis | - Metal-free
  • Lower toxicity | - As a novel organocatalyst or substrate in enantioselective transformations | | Earth-Abundant Metals | - Sustainable and cost-effective
  • Reduced environmental impact | - Cross-coupling reactions and C-H functionalization |
  • Integration into Flow Chemistry Methodologies

    Flow chemistry, or continuous flow synthesis, is transforming chemical manufacturing from traditional batch processes to more efficient, safer, and scalable continuous operations nih.govenantia.com. The key advantages include superior control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates nih.govenantia.com.

    Advanced Materials Science Applications

    While the primary applications of thioamides have been in organic synthesis and medicinal chemistry, their unique electronic and coordination properties suggest potential roles in materials science tandfonline.com.

    Nanoparticle Synthesis : Thioacetamide is widely used as a controllable source of sulfide (B99878) ions for the synthesis of metal sulfide nanoparticles, such as Cadmium Sulfide (CdS) ijnnonline.net. The this compound molecule, containing two sulfur atoms in different chemical environments, could be investigated as a novel precursor for the synthesis of unique or doped metal sulfide nanomaterials. The decomposition of this precursor under specific conditions might lead to nanoparticles with interesting optical or electronic properties.

    Organosulfur Polymers : Organosulfur compounds are a cornerstone of polymer chemistry, from vulcanized rubber to modern high-performance polymers wikipedia.orgmdpi.com. Polymers containing sulfur offer unique properties, including high refractive indices, self-healing capabilities, and applications in drug delivery and energy storage mdpi.commdpi.comresearchgate.net. The thioamide functional group can be incorporated into polymer backbones chemrxiv.org. Future research could explore the polymerization of this compound or its derivatives to create novel organosulfur polymers. The presence of both a thioamide and a methylthio group could allow for unique cross-linking chemistries or result in polymers with tailored electronic, optical, or biodegradable properties mdpi.com.

    Q & A

    Basic Question: What standardized protocols are recommended for inducing liver fibrosis in rodent models using thioacetamide?

    Methodological Answer:
    Thioacetamide (TAA) is administered intraperitoneally (ip) at doses ranging from 100–200 mg/kg body weight, dissolved in saline (40 mg/mL), thrice weekly for 8–12 weeks to induce fibrosis or cirrhosis. Chronic administration mimics human liver disease progression, marked by centrilobular necrosis, elevated transaminases, and metabolic acidosis .
    Key Parameters:

    • Dose : 100 mg/kg (acute) vs. 200 mg/kg (chronic) .
    • Monitoring : Serum ALT/AST levels, histopathology (H&E staining), and coagulation profiles .
      Table 1: Standard Dosing Regimens
    Model TypeDose (mg/kg)FrequencyDurationKey Outcomes
    Acute Injury100Single dose24–48 hrsCentrilobular necrosis
    Chronic Fibrosis2003x/week8–12 wksCirrhosis, portal hypertension

    Advanced Question: How do hydrolysis kinetics of thioacetamide under varying pH conditions influence its utility in inorganic synthesis?

    Methodological Answer:
    Thioacetamide hydrolyzes in acidic/basic conditions to release H₂S, critical for precipitating metal sulfides.

    • Acidic Hydrolysis :
      CH₃CSNH₂ + 2H₂O → CH₃COO⁻ + NH₄⁺ + H₂S (used for precipitating Ni²⁺, Pb²⁺, Cd²⁺) .
    • Basic Hydrolysis :
      CH₃CSNH₂ + 2OH⁻ → CH₃COO⁻ + NH₃ + HS⁻ (for soft cations: Ag⁺, Cu⁺) .
      Experimental Design:
    • Controlled Hydrolysis : Adjust pH (2.0 for acidic; 10.0 for basic) and monitor H₂S release via gravimetric or iodometric titration .
    • Limitations : Rapid temperature changes may destabilize reaction; use buffered solutions to maintain pH stability .

    Basic Question: What safety protocols are critical when handling thioacetamide in laboratory settings?

    Methodological Answer:
    Thioacetamide is a Group 2B carcinogen (IARC) with acute hepatotoxicity. Key precautions:

    • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for aerosol prevention .
    • Waste Management : Neutralize residual TAA with 10% NaOH before disposal to prevent H₂S release .
    • Exposure Response : Immediate decontamination with soap/water for dermal contact; medical monitoring for chronic exposure .

    Advanced Question: How can contradictions in hepatotoxicity data from thioacetamide studies be resolved?

    Methodological Answer:
    Discrepancies arise from variations in dosing, species-specific metabolism, and endpoint selection.

    • Dose-Response Analysis : Use isogenic rodent strains (e.g., Sprague-Dawley rats) to minimize genetic variability .
    • Metabolite Tracking : Quantify thioacetamide-S-oxide (TAO), the toxic metabolite, via HPLC-MS in plasma/liver homogenates .
    • Pathway Mapping : Integrate RNA-seq data to identify divergent oxidative stress (Nrf2) and fibrotic (TGF-β) pathways across studies .

    Basic Question: What are the criteria for validating thioacetamide as a sulfide source in qualitative inorganic analysis?

    Methodological Answer:

    • Purity : ≥99% ACS-grade TAA ensures consistent H₂S release .
    • Testing : Confirm sulfide precipitation with 0.1M Pb(NO₃)₂ (black PbS precipitate at pH 2.0) .
    • Interference Check : Pre-treat solutions with EDTA to chelate competing cations (e.g., Fe³⁺) .

    Advanced Question: What pharmacokinetic models explain thioacetamide’s multi-organ toxicity beyond hepatotoxicity?

    Methodological Answer:

    • Compartmental Modeling : TAA’s lipophilicity allows distribution to kidneys and lungs.
      • Volume of Distribution (Vd) : 0.8 L/kg in rats, indicating extensive tissue uptake .
      • Metabolic Activation : Hepatic CYP450 enzymes convert TAA to TAO, which alkylates nucleic acids in extrahepatic tissues .
        Table 2: Multi-Organ Toxicity Parameters
    OrganPrimary Toxicity MarkerThreshold Dose (mg/kg)
    LiverALT > 150 U/L100
    KidneyBUN > 40 mg/dL250
    LungHistopathological edema300

    Basic Question: How is thioacetamide test solution prepared for analytical chemistry applications?

    Methodological Answer:

    • Recipe : Dissolve 1g TAA in 60mL ultrapure water with 1mL glycerol (stabilizer). Adjust pH to 4.5–5.0 using 0.1M NaOH .
    • Standardization : Validate via titration against 0.01M AgNO₃ (1mL ≈ 0.34mg S²⁻) .

    Advanced Question: What in vitro models replicate thioacetamide-induced hepatotoxicity for high-throughput screening?

    Methodological Answer:

    • Pooled Human Hepatocytes : Treat with 10–20mM TAA for 48hrs; monitor lactate dehydrogenase (LDH) release and ATP depletion .
    • 3D Liver Spheroids : Use HepG2 spheroids in Matrigel; assess fibrosis via collagen-I ELISA and α-SMA immunohistochemistry .

    Basic Question: What ethical guidelines govern thioacetamide use in animal research?

    Methodological Answer:

    • IACUC Protocols : Justify dose/duration in AUP; include humane endpoints (e.g., >20% weight loss, severe ascites) .
    • Alternatives : Use in vitro models (e.g., primary hepatocytes) for preliminary toxicity screening to reduce animal use .

    Advanced Question: How do transcriptional profiles from thioacetamide-treated models inform biomarker discovery for liver fibrosis?

    Methodological Answer:

    • RNA-seq Workflow : Extract RNA from TAA-treated rat livers (8-week model); analyze differential expression (DESeq2) for upregulated genes (e.g., TIMP1, COL1A1) .
    • Validation : Cross-validate candidates via qPCR and serum ELISA (e.g., hyaluronic acid for fibrosis staging) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.